molecular formula C11H6F3NO3 B13693583 5-Methyl-2-(2,4,6-trifluorophenyl)oxazole-4-carboxylic Acid

5-Methyl-2-(2,4,6-trifluorophenyl)oxazole-4-carboxylic Acid

Cat. No.: B13693583
M. Wt: 257.16 g/mol
InChI Key: AFVVQXQATWFBQM-UHFFFAOYSA-N
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Description

5-Methyl-2-(2,4,6-trifluorophenyl)oxazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound belongs to the oxazole family, which is known for its diverse biological activities and applications in various scientific domains .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2,4,6-trifluorophenyl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow chemistry techniques. This involves the use of a packed reactor containing commercial manganese dioxide, which allows for the continuous production of oxazoles with high efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2,4,6-trifluorophenyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2,4,6-trifluorophenyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(2,4,6-trifluorophenyl)oxazole-4-carboxylic acid is unique due to its trifluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and beyond .

Properties

Molecular Formula

C11H6F3NO3

Molecular Weight

257.16 g/mol

IUPAC Name

5-methyl-2-(2,4,6-trifluorophenyl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H6F3NO3/c1-4-9(11(16)17)15-10(18-4)8-6(13)2-5(12)3-7(8)14/h2-3H,1H3,(H,16,17)

InChI Key

AFVVQXQATWFBQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=C(C=C(C=C2F)F)F)C(=O)O

Origin of Product

United States

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